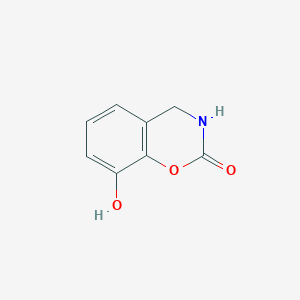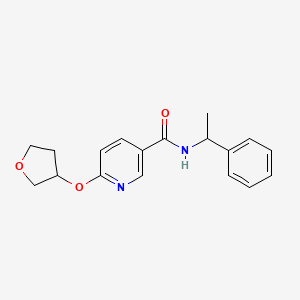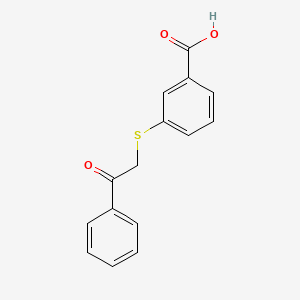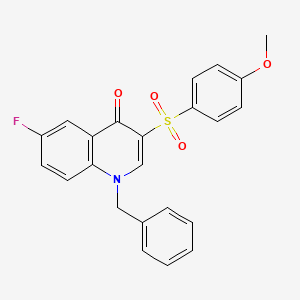
8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound . It acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another method involves the initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For example, one reaction involves the initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is 165.15 .科学的研究の応用
Plant Defense Mechanisms
8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one and its derivatives, known as hydroxamic acids, are extensively studied for their role in plant defense. These compounds are prevalent in the Gramineae family and are crucial for the resistance of cereal crops like maize, wheat, and rye against pests, diseases, and herbivorous insects. Their effectiveness in deterring insects, fungi, and bacteria, along with their involvement in the detoxification of herbicides and allelopathic effects, highlights their significance in enhancing crop resilience and productivity (Niemeyer, 1988).
Bioactivity and Ecological Role
Research has rediscovered the bioactivity and ecological roles of benzoxazinones, including this compound. These compounds exhibit a wide range of phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them crucial for plant defense and interaction with the environment. Their potential as natural herbicide models and the importance of their degradation products in chemical defense mechanisms have been emphasized, showcasing the versatility and significance of these compounds in ecological and agricultural contexts (Macias et al., 2009).
Antimicrobial Activities
The antimicrobial properties of hydroxamic acids derived from benzoxazinones have been investigated, revealing their ability to inhibit the growth of various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The structure-activity relationships suggest the hydroxamic acid function as a key factor in their antimicrobial effects, highlighting the potential of these compounds in developing new antimicrobial agents (Bravo & Lazo, 1993).
Chemical Synthesis and Applications
The synthesis, reactions, and applications of this compound and its derivatives have been explored in various studies. These compounds have been used in the development of pharmaceuticals, showcasing their importance beyond plant biology. The ability to synthesize and manipulate these compounds opens up avenues for their application in medicinal chemistry and drug development (Ozden et al., 2000).
作用機序
Target of Action
The primary target of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is human DNA topoisomerase I . This enzyme is crucial in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
this compound interacts with its target by inhibiting the catalytic activity of human DNA topoisomerase I . It has been found to be a potent inhibitor, with some derivatives even exhibiting potential as topoisomerase poisons . This interaction results in changes to the enzyme’s function, which can have significant effects on DNA processes.
Biochemical Pathways
The compound acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . The enzymatic activity of the compound is highly correlated with plant growth, and its preferred substrate is DIMBOA-beta-D-glucoside .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with human DNA topoisomerase I. By inhibiting this enzyme, the compound can disrupt DNA processes, potentially leading to cell death . This makes it a promising candidate for the development of new anticancer drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as power, pulse (time), and cooling time of the reaction mixture, can affect the synthesis of the compound . Furthermore, the compound’s enzymatic activity is highly correlated with plant growth, suggesting that environmental factors affecting plant growth could also influence the compound’s action .
将来の方向性
生化学分析
Biochemical Properties
8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit human DNA topoisomerase I , a key enzyme involved in DNA replication and transcription
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to exhibit anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities , which suggests that it influences various cellular processes and functions
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been found to inhibit human DNA topoisomerase I , suggesting that it exerts its effects at the molecular level by interacting with this enzyme. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being explored.
特性
IUPAC Name |
8-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-3-1-2-5-4-9-8(11)12-7(5)6/h1-3,10H,4H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJCRMRVCKUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2783682.png)

![N-benzyl-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2783686.png)


![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)



![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)




